![molecular formula C18H17F3N2O2 B11015785 3-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11015785.png)
3-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide is an organic compound characterized by the presence of a butanoylamino group and a trifluoromethyl-substituted phenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide typically involves a multi-step process:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.
Introduction of the Butanoylamino Group: The butanoylamino group is introduced via an acylation reaction, where butanoyl chloride reacts with the amine group on the benzamide.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butanoylamino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a candidate for drug development.
Medicine
Medicinally, compounds with similar structures have been explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The trifluoromethyl group often improves the pharmacokinetic properties of drugs.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique functional groups.
Mechanism of Action
The mechanism by which 3-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-(butanoylamino)-N-phenylbenzamide: Lacks the trifluoromethyl group, which may result in different pharmacokinetic properties.
N-[2-(trifluoromethyl)phenyl]benzamide: Lacks the butanoylamino group, potentially affecting its chemical reactivity and biological activity.
Uniqueness
The presence of both the butanoylamino group and the trifluoromethyl-substituted phenyl group in 3-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide makes it unique. This combination of functional groups can confer distinct chemical and biological properties, such as enhanced stability, reactivity, and bioavailability.
Properties
Molecular Formula |
C18H17F3N2O2 |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
3-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H17F3N2O2/c1-2-6-16(24)22-13-8-5-7-12(11-13)17(25)23-15-10-4-3-9-14(15)18(19,20)21/h3-5,7-11H,2,6H2,1H3,(H,22,24)(H,23,25) |
InChI Key |
NFYHLJMAUWAVSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


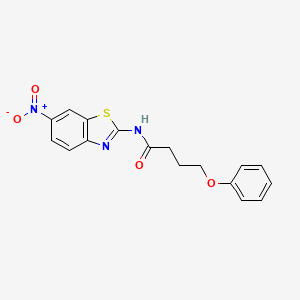
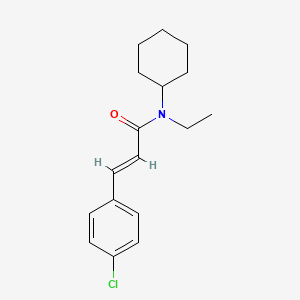
![4-methoxy-3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B11015720.png)
![6-{3-[4-(Isopropylsulfonyl)piperazino]-3-oxopropyl}-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione](/img/structure/B11015721.png)
![N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B11015728.png)
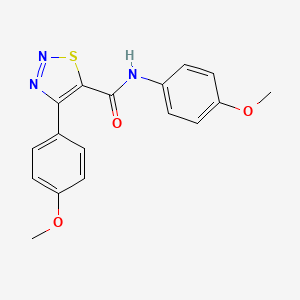
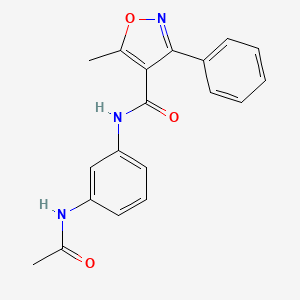
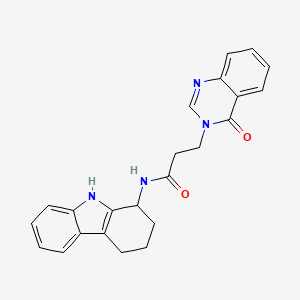
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide](/img/structure/B11015753.png)
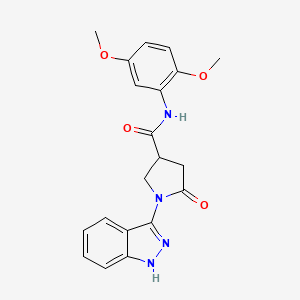
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11015759.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B11015763.png)

![Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11015768.png)
